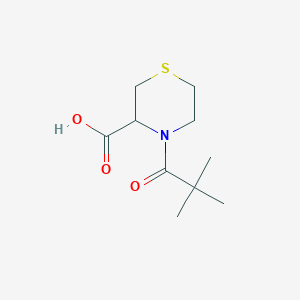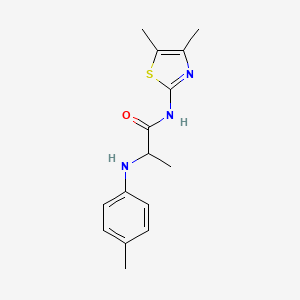
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes a p-tolylamino group and a propionamide moiety, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide typically involves the condensation of 4,5-dimethylthiazole-2-amine with p-tolylisocyanate, followed by the addition of propionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards for industrial applications.
化学反应分析
Types of Reactions
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the p-tolylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Employed in cell viability assays, such as the MTT assay, to measure cellular metabolic activity and cytotoxicity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide involves its interaction with cellular components, leading to various biological effects. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which can be quantified to assess cell viability. The compound’s interaction with specific molecular targets and pathways, such as enzymes involved in cellular metabolism, contributes to its observed biological activities.
相似化合物的比较
N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
3-(4,5-Dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT): Commonly used in cell viability assays, similar to this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C15H19N3OS |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylanilino)propanamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-5-7-13(8-6-9)16-11(3)14(19)18-15-17-10(2)12(4)20-15/h5-8,11,16H,1-4H3,(H,17,18,19) |
InChI 键 |
UYZKBHOOPQOCLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=C(S2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

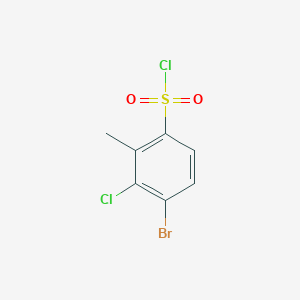
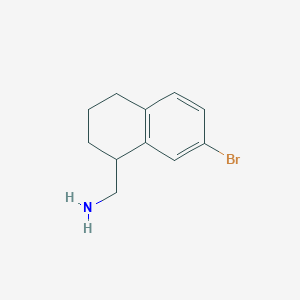
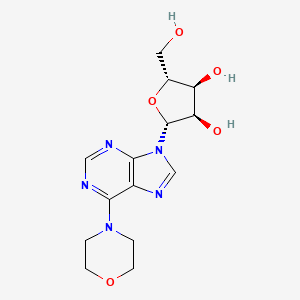
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
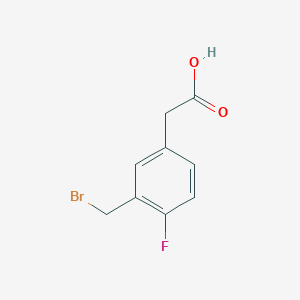
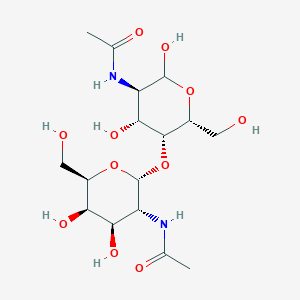
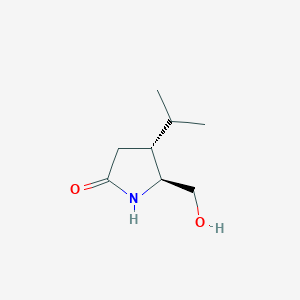

![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
